molecular formula C9H16O2 B2480101 4-Methoxy-4-methylcyclohexane-1-carbaldehyde CAS No. 1637310-67-8

4-Methoxy-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B2480101
CAS No.: 1637310-67-8
M. Wt: 156.225
InChI Key: UVQCVROSPMFDGF-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Methoxy-4-methylcyclohexane-1-carbaldehyde is utilized in several scientific research fields:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Preparation Methods

The synthesis of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Methylation: Addition of the methyl group at the 4-position.

    Formylation: Introduction of the aldehyde group at the 1-position.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4-Methoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

4-Methoxy-4-methylcyclohexane-1-carbaldehyde can be compared with other cyclohexane derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

4-methoxy-4-methylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(11-2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQCVROSPMFDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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